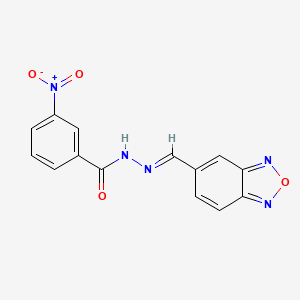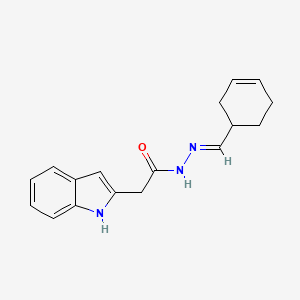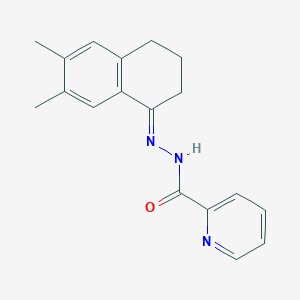![molecular formula C19H21ClN2O2 B5818264 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, also known as CI-994, is a small molecule inhibitor that has shown promise in the treatment of various cancers. This compound belongs to the family of benzamides, which are known to have antitumor activity. CI-994 has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in cancer therapy.
作用機序
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide works by inhibiting the activity of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression and play a critical role in the development and progression of cancer. By inhibiting these enzymes, 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been shown to have a number of biochemical and physiological effects. It can induce the expression of pro-apoptotic genes, such as Bax and Bak, while inhibiting the expression of anti-apoptotic genes, such as Bcl-2. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide can also induce the expression of p21, a protein that regulates the cell cycle and inhibits tumor growth.
実験室実験の利点と制限
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been shown to have off-target effects, which can complicate its use in experiments. Additionally, its effectiveness can vary depending on the cell line and experimental conditions used.
将来の方向性
There are several future directions for the study of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. One area of research is the development of more potent and selective inhibitors of histone deacetylase enzymes. Another area of research is the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in combination with immunotherapy drugs is an area of active research, as it may enhance the immune response against cancer cells. Finally, the use of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of potential future research.
合成法
The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide involves the reaction of 4-chloroacetophenone with isobutylamine to form 4-chloro-N-isobutylacetanilide. This intermediate is then reacted with benzoyl chloride to form 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. The synthesis of this compound has been optimized to yield high purity and high yields.
科学的研究の応用
3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide has also been shown to enhance the effectiveness of other chemotherapy drugs, such as gemcitabine and cisplatin.
特性
IUPAC Name |
3-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)15-4-3-5-17(11-15)22-18(23)10-14-6-8-16(20)9-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCCWOMAAIKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)

![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)
![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)

![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)
![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)